6-bromohexyl Acetate
Overview
Description
6-Bromohexyl acetate, with the chemical formula C8H15BrO2, is a colorless liquid known for its applications in various industries. This compound is characterized by its bromine and acetate functional groups. It is commonly used as a flavoring agent in the food and beverage industry, providing a fruity and sweet aroma to products. Additionally, this compound is utilized in the production of perfumes and fragrances, adding a unique scent to various personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromohexyl acetate can be synthesized through the esterification of 6-bromohexanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromohexyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form 6-hydroxyhexyl acetate.
Ester Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 6-bromohexanol and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: 6-Hydroxyhexyl acetate
Ester Hydrolysis: 6-Bromohexanol and acetic acid
Scientific Research Applications
6-Bromohexyl acetate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of other esters and brominated compounds.
Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 6-Bromohexyl acetate involves its interaction with specific molecular targets, primarily through its bromine and acetate functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The pathways involved may include ester hydrolysis and nucleophilic substitution reactions, which can modulate the biological activity of the compound .
Comparison with Similar Compounds
Cyclohexyl acetate: Similar in structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Hexyl acetate: Another similar compound without the bromine atom, used primarily as a flavoring agent and solvent.
2-Methoxyethyl acetate: Contains an ether group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: 6-Bromohexyl acetate is unique due to the presence of both bromine and acetate functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic substitution and ester hydrolysis reactions makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-bromohexyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSPZLCTPSXORJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473154 | |
Record name | 6-bromohexyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68797-94-4 | |
Record name | 6-bromohexyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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